molecular formula C10H8Cl2O2 B1312253 Methyl 3-(3,4-dichlorophenyl)acrylate CAS No. 20883-95-8

Methyl 3-(3,4-dichlorophenyl)acrylate

Cat. No. B1312253
CAS RN: 20883-95-8
M. Wt: 231.07 g/mol
InChI Key: OHYZLVVWECFWBY-HWKANZROSA-N
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Patent
US08470816B2

Procedure details

To a solution of 3,4-dichlorocinnamic acid (21.7 g) and cesium carbonate (22.8 g) in DMF (200 mL) was added methyl iodide (7.47 mL) at 0° C., and the mixture was stirred at room temperature for 12 hr. The reaction mixture was poured into water, and the resultant product was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogen carbonate solution, water, 1M KHSO4 solution and brine and dried, and the solvent was evaporated under reduced pressure to give methyl 3,4-dichlorocinnamate (22.4 g, 97%) as a white powder.
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
7.47 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[Cl:13])[CH:5]=[CH:6][C:7]([OH:9])=[O:8].[C:14](=O)([O-])[O-].[Cs+].[Cs+].CI.O>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[Cl:13])[CH:5]=[CH:6][C:7]([O:9][CH3:14])=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
21.7 g
Type
reactant
Smiles
ClC=1C=C(C=CC(=O)O)C=CC1Cl
Name
Quantity
22.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
7.47 mL
Type
reactant
Smiles
CI
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 12 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resultant product was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium hydrogen carbonate solution, water, 1M KHSO4 solution and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC=1C=C(C=CC(=O)OC)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 22.4 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 138.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08470816B2

Procedure details

To a solution of 3,4-dichlorocinnamic acid (21.7 g) and cesium carbonate (22.8 g) in DMF (200 mL) was added methyl iodide (7.47 mL) at 0° C., and the mixture was stirred at room temperature for 12 hr. The reaction mixture was poured into water, and the resultant product was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogen carbonate solution, water, 1M KHSO4 solution and brine and dried, and the solvent was evaporated under reduced pressure to give methyl 3,4-dichlorocinnamate (22.4 g, 97%) as a white powder.
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
7.47 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[Cl:13])[CH:5]=[CH:6][C:7]([OH:9])=[O:8].[C:14](=O)([O-])[O-].[Cs+].[Cs+].CI.O>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[Cl:13])[CH:5]=[CH:6][C:7]([O:9][CH3:14])=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
21.7 g
Type
reactant
Smiles
ClC=1C=C(C=CC(=O)O)C=CC1Cl
Name
Quantity
22.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
7.47 mL
Type
reactant
Smiles
CI
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 12 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resultant product was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium hydrogen carbonate solution, water, 1M KHSO4 solution and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC=1C=C(C=CC(=O)OC)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 22.4 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 138.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.